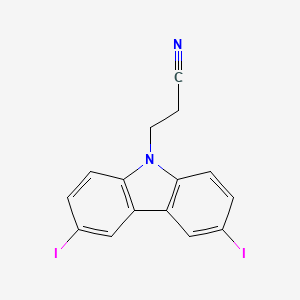

![molecular formula C22H25N5O3 B3008166 7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212387-47-7](/img/structure/B3008166.png)

7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

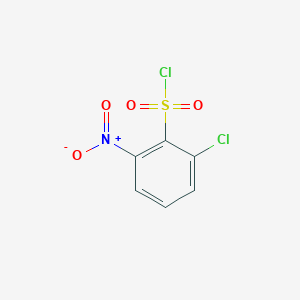

The compound “7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an ethoxy group, a methoxy group, a phenyl group, a methyl group, a tetrahydrotriazolo ring, and a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a tetrahydrotriazolo ring fused to a pyrimidine ring. The pyrimidine ring is substituted at the 7-position with a 4-ethoxy-3-methoxyphenyl group, at the 5-position with a methyl group, and at the 6-position with a carboxamide group where the amide nitrogen is bonded to a phenyl group .Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through protocols that involve reactions of specific precursor chemicals, aiming to achieve a structure with potential biological activities. Synthesis techniques such as Biginelli protocol and reactions involving 4-(benzyloxy)-3-methoxybenzaldehyde and N-(substituted phenyl)-3-oxobutanamide with 2H-1,2,4-triazol-3-amine have been used. Characterization by IR, NMR, mass spectroscopy, and elemental analyses confirms the structure of the synthesized compounds. These methods showcase the compound's potential for further exploration in scientific research (Gilava et al., 2020).

Antimicrobial and Antioxidant Activities

Studies have explored the antimicrobial and antioxidant activities of similar triazolopyrimidine derivatives. The biological activity assessments of these compounds reveal their potential for application in treating microbial infections and as antioxidants. This highlights the compound's relevance in medicinal chemistry and pharmacology, demonstrating its utility in developing new therapeutic agents (Gilava et al., 2020).

Antituberculous Potential

Research into structural analogs of triazolopyrimidines has shown promising antituberculous activity. By synthesizing and evaluating various derivatives for their activity against tuberculosis, researchers have contributed to the search for more effective antituberculous agents. This suggests the compound and its derivatives could be pivotal in the development of new drugs to combat tuberculosis, underscoring its significance in addressing global health challenges (Titova et al., 2019).

Supramolecular Chemistry Applications

The compound has been studied in the context of supramolecular chemistry, where its derivatives serve as ligands for co-crystallization, forming complex structures through hydrogen bonding. This research avenue showcases the compound's utility in materials science, particularly in the design and synthesis of novel supramolecular assemblies with potential applications in catalysis, drug delivery, and molecular sensing (Fonari et al., 2004).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications, given the reported activities of similar compounds . Additionally, further studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

It’s known that the compound is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process results in the formation of the target compound .

Biochemical Pathways

For instance, 1,2,4-triazolo[1,5-a]pyridines have been found to inhibit the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway , which plays a crucial role in immune response and cell growth.

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, including anti-inflammatory and anti-cancer effects .

Action Environment

It’s known that the compound is synthesized under microwave conditions, suggesting that temperature could potentially influence its synthesis .

properties

IUPAC Name |

7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-4-30-17-11-10-15(12-18(17)29-3)20-19(14(2)25-22-23-13-24-27(20)22)21(28)26-16-8-6-5-7-9-16/h5-14,19-20H,4H2,1-3H3,(H,26,28)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXMRPJZDVINSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3008087.png)

![6-[[4-(3-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3008091.png)

![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)

![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)